molecular formula C17H14Cl2N4O3S2 B2760129 2,5-dichloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide CAS No. 329226-30-4

2,5-dichloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide

Cat. No.: B2760129
CAS No.: 329226-30-4
M. Wt: 457.34
InChI Key: DEOVYQRGILSMLA-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H14Cl2N4O3S2 and its molecular weight is 457.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

2,5-Dichloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide is a compound with potential applications in the development of new drugs due to its chemical structure that allows for various biological activities. The synthesis of heterocyclic compounds, including thiophene derivatives, has been a focus of research aiming to find new antibiotics and antibacterial drugs. For instance, heterocyclic synthesis with thiophene-2-carboxamide involved the preparation of compounds with studied biological activity against Gram-positive and Gram-negative bacteria, highlighting the importance of such derivatives in the synthesis of new antibiotic and antibacterial drugs (Ahmed, 2007).

Antimicrobial and Antitubercular Activities

Research on pyrimidine-azitidinone analogues demonstrates their effectiveness in antimicrobial and antitubercular activities. This showcases the potential of using thiophene and pyrimidine derivatives in the development of compounds with significant biological activities, providing a basis for further exploration in the synthesis of drugs targeting various bacterial and fungal strains, including Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents shows the therapeutic potential of thiophene derivatives. These compounds exhibited significant cyclooxygenase inhibition along with analgesic and anti-inflammatory activities, pointing to the versatility of thiophene and pyrimidine derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).

Interaction with Bovine Serum Albumin

The study on the synthesis of p-hydroxycinnamic acid derivatives and their interaction with bovine serum albumin (BSA) investigates the binding affinities and conformational changes in BSA upon interaction with these derivatives. This research is crucial for understanding how such compounds can affect protein dynamics, potentially influencing drug delivery systems and pharmacokinetics (Meng et al., 2012).

Anticancer Activities

Further investigations into novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the anticancer potential of thiophene and pyrimidine derivatives. Such studies provide insights into the design and synthesis of new compounds with targeted anticancer activities, showcasing the broader applicability of these chemical frameworks in developing novel therapeutic agents (Rahmouni et al., 2016).

Properties

IUPAC Name

2,5-dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O3S2/c1-9-7-10(2)21-17(20-9)23-28(25,26)12-5-3-11(4-6-12)22-16(24)13-8-14(18)27-15(13)19/h3-8H,1-2H3,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOVYQRGILSMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(SC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.